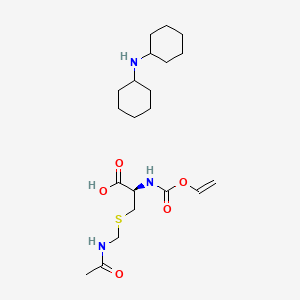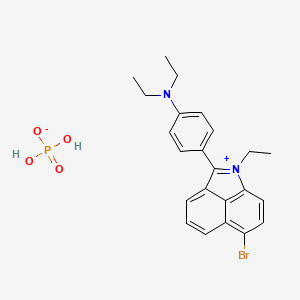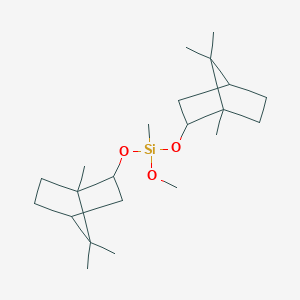
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethylbis((1,7,7-trimethylbicyclo(221)hept-2-yl)oxy)silane is a complex organosilicon compound It is characterized by the presence of two 1,7,7-trimethylbicyclo(221)hept-2-yl groups attached to a silicon atom through oxygen atoms, with a methoxymethyl group also bonded to the silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane typically involves the reaction of 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl alcohol with a suitable silicon-containing reagent, such as methoxymethylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar silicon-based structures.
Bicyclo(2.2.1)heptane derivatives: Compounds like 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate have similar bicyclic structures.
Uniqueness
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane is unique due to the combination of its methoxymethyl group and bicyclic structures attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propriétés
Numéro CAS |
94349-23-2 |
|---|---|
Formule moléculaire |
C22H40O3Si |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
methoxy-methyl-bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]silane |
InChI |
InChI=1S/C22H40O3Si/c1-19(2)15-9-11-21(19,5)17(13-15)24-26(8,23-7)25-18-14-16-10-12-22(18,6)20(16,3)4/h15-18H,9-14H2,1-8H3 |
Clé InChI |
AAWBFJKFQOWITQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)O[Si](C)(OC)OC3CC4CCC3(C4(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



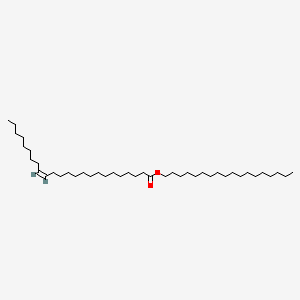

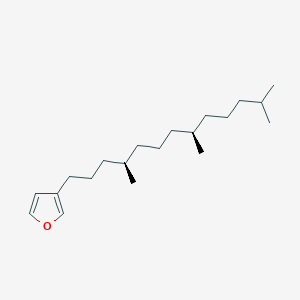
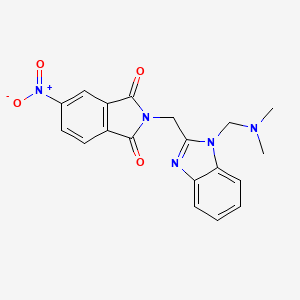

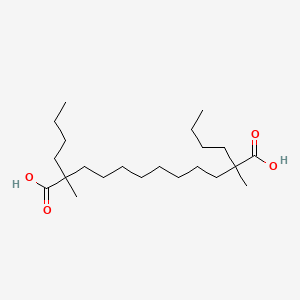
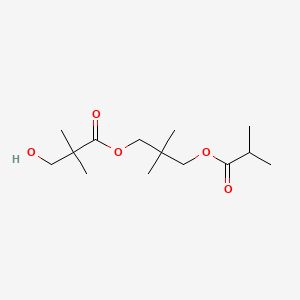
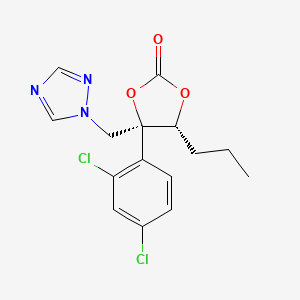
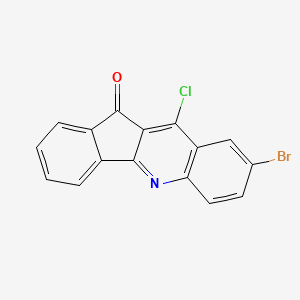
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
